2,3-dimethyl-N-pyridin-4-ylbenzamide
Description
2,3-Dimethyl-N-pyridin-4-ylbenzamide is a benzamide derivative featuring a pyridin-4-ylamino group at the benzamide’s aromatic ring, with methyl substituents at the 2- and 3-positions. Benzamides are frequently explored for their bioactivity, particularly as kinase inhibitors or enzyme modulators, due to their ability to engage in hydrogen bonding and aromatic interactions .
Properties
IUPAC Name |
2,3-dimethyl-N-pyridin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-4-3-5-13(11(10)2)14(17)16-12-6-8-15-9-7-12/h3-9H,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXWSPBWQXAZHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=NC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-N-pyridin-4-ylbenzamide typically involves the reaction of 2,3-dimethylbenzoic acid with pyridin-4-ylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of 2,3-dimethyl-N-pyridin-4-ylbenzamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-N-pyridin-4-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2,3-dimethylbenzoic acid derivatives.
Reduction: Formation of 2,3-dimethyl-N-pyridin-4-ylamine.
Substitution: Formation of halogenated derivatives of 2,3-dimethyl-N-pyridin-4-ylbenzamide.
Scientific Research Applications
2,3-Dimethyl-N-pyridin-4-ylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-dimethyl-N-pyridin-4-ylbenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Substituent Variations
N-(3-Aminopyridin-4-yl)benzamide (CAS 918550-20-6) Substituents: A pyridin-4-yl group with an amino substituent at the 3-position. Key Differences: The absence of methyl groups on the benzamide ring distinguishes this compound from the target molecule.
3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide (CAS 332152-50-8)
- Substituents : A methyl group on the benzamide and a pyridin-4-ylmethyl group on the phenyl ring.
- Key Differences : The pyridinylmethyl extension increases molecular complexity and steric bulk, which may influence binding affinity in biological targets. The single methyl group on the benzamide contrasts with the dual methyl groups in the target compound, suggesting lower lipophilicity (XLogP3: ~3.9) compared to 2,3-dimethyl-N-pyridin-4-ylbenzamide .
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53) Substituents: A fluorinated chromenone-pyrazolopyrimidine core with an isopropylbenzamide group. Key Differences: This compound’s extended heterocyclic system and fluorine substituents enhance electronic effects and metabolic stability. Its melting point (175–178°C) and molecular weight (589.1 g/mol) reflect its high structural complexity, which contrasts with simpler benzamides like 2,3-dimethyl-N-pyridin-4-ylbenzamide .
Physicochemical Properties
*Estimated based on methyl group contributions to lipophilicity.
Research Implications
- Bioactivity: Methyl and halogen substituents are known to enhance lipophilicity and membrane permeability, which could make 2,3-dimethyl-N-pyridin-4-ylbenzamide a candidate for central nervous system (CNS) targets. In contrast, amino groups (as in N-(3-Aminopyridin-4-yl)benzamide) may improve solubility but limit blood-brain barrier penetration .
- Synthetic Utility : The pyridin-4-yl group in these compounds facilitates π-π stacking interactions in supramolecular chemistry or protein binding, while methyl groups provide steric stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
